molecular formula C₆H₁₂O₆ B013644 (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal CAS No. 3458-28-4

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B013644
CAS RN: 3458-28-4
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-KVTDHHQDSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step processes that selectively establish the desired stereochemistry. For example, the synthesis of chiral analogues of 6-phosphogluconate demonstrates the use of the Evans aldol reaction to install chiral centers, a technique that might be adaptable for synthesizing (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal or its analogs (Organic & biomolecular chemistry, 2003).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior of (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in various chemical contexts. X-ray diffraction studies, such as those conducted on related compounds, provide detailed insights into molecular conformations and the spatial arrangement of functional groups (Journal of Chemical Crystallography, 2011).

Chemical Reactions and Properties

The reactivity of a compound is intimately linked to its functional groups and molecular structure. Studies on similar molecules, like the reactive carbon-chain molecules and their spectroscopic characterization, shed light on potential reactivity pathways (Journal of the American Chemical Society, 2006).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are fundamental for understanding how (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal interacts with its environment. Research on structurally related molecules provides a basis for predicting these properties (Journal of Molecular Structure, 2011).

Scientific Research Applications

  • Antioxidant Activity : A study by Luo et al. (2017) on a related hexanedioic acid analogue showcased strong antioxidant activity, hinting at potential applications for (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal in similar contexts (Yu Luo et al., 2017).

  • Synthesis of Chiral Lactones : This compound has been used as a key intermediate in the synthesis of chiral lactones, which are significant in the fragrance industry, as demonstrated by Blaser et al. (1991) (F. Blaser et al., 1991).

  • Collagen Synthesis : Marin et al. (2002) discussed its use in synthesizing amino acids unique to collagen, highlighting its significance in biomedical research (J. Marin et al., 2002).

  • Spiroketal Synthesis : Fox et al. (1988) reported its application in synthesizing the spiroketal segment of avermectin B1a, a compound with agricultural and pharmaceutical importance (Christina M. J. Fox et al., 1988).

  • Stereocontrolled Synthesis : Beatty et al. (1992) utilized it for the stereocontrolled synthesis of specific amino acids found in certain toxins (Vlark F. Beatty et al., 1992).

  • Synthesis of Enantiomerically Pure Acids : Andrés et al. (2003) described its role in the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids (J. Andrés et al., 2003).

  • Hydrogen Bonding Studies : Oruç et al. (2018) used the compound in research focusing on hydrogen bonding properties of polyols in aqueous solutions (G. Oruç et al., 2018).

  • Anti-Tumor and Anti-Obesity Agents : Tripathi and Kumar (2012) mentioned its application in building blocks for anti-tumor and anti-obesity drugs (D. Tripathi & Pradeep Kumar, 2012).

Future Directions

: Yua, H.; Cao, H.; Tiwari, V.K.; Lia, Y.; Chena, X. An improved stereoselective synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. Bioorg. Med. Chem. Lett. 2011, 21, 5037. DOI: 10.1016/j.bmcl.2011.06.071

properties

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30142-85-9
Record name D-Mannose, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30142-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040463
Record name D-Mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

3458-28-4, 30142-85-9
Record name Mannose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3458-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannose, D-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polymannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030142859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mannose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12907
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Mannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Demannose
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHA4727WTP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Citations

For This Compound
6
Citations
A Onda, T Ochi, K Kajiyoshi, K Yanagisawa - Applied catalysis A: general, 2008 - Elsevier
In this work, the catalytic conversion of monosaccharides, such as d-glucose, d-fructose, d-mannose, d-galactose, and d-xylose, into lactic acid and aldonic acid in an alkaline media …
L Lojková, V Vranová, K Rejšek, P Formánek - Chirality, 2014 - Wiley Online Library
Decontamination of polluted soils using plants is based on the ability of plant species (including transgenic plants) to enhance bioavailability of pollutants in the rhizosphere and support …
CE Crestani, A Bernardo, CBB Costa… - Journal of Chemical & …, 2013 - ACS Publications
Fructose (1,3,4,5,6-pentahydroxyhex-2-one) is an important sugar, of great industrial interest, and may be produced by crystallization from its aqueous solution by adding ethanol as …
Number of citations: 31 0-pubs-acs-org.brum.beds.ac.uk
R Anderson, A Todd - Pharmaceutical Chemistry, 2013 - books.google.com
The term ‘isomerism’is used to describe the ways in which molecules can have identical compositions in terms of carbon, hydrogen, nitrogen, etc, but differ-ences in their patterns of …
Number of citations: 5 books.google.com
M Pottier - 2012 - atrium.lib.uoguelph.ca
This thesis is an investigation of the exopolysaccharides produced by Lactococcus lactis subsp. Cremoris JFR1 and the hyphal cell wall glucans of Candida albicans. L. lactis is an …
Number of citations: 1 atrium.lib.uoguelph.ca
A Onda - Application of Hydrothermal Reactions to Biomass …, 2014 - Springer
Lactic acid (2-hydroxypropionic acid, CH 3 CHOHCOOH) is one of the platform chemicals derived from biomass. It is used in the food industry and in the manufacture of biodegradable …

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